(2-Bromo-4-methylphenoxy)acetic acid

Description

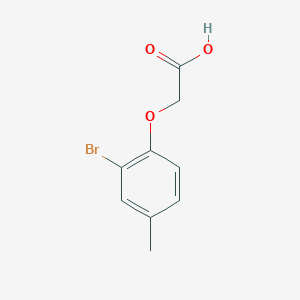

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAQBSDQFZWINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318991 |

Source

|

| Record name | (2-bromo-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25181-66-2 |

Source

|

| Record name | 25181-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-bromo-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-BROMO-4-METHYLPHENOXY)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-4-methylphenoxy)acetic acid: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (2-Bromo-4-methylphenoxy)acetic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related chemical fields.

Chemical Structure and Identification

This compound is a substituted phenoxyacetic acid derivative. The core structure consists of a p-cresol (4-methylphenol) molecule where the hydrogen at position 2 of the benzene ring is substituted with a bromine atom. An acetic acid moiety is linked to the phenolic oxygen via an ether bond.

Systematic IUPAC Name: this compound

Molecular Formula: C₉H₉BrO₃[1]

Molecular Weight: 245.07 g/mol

CAS Registry Number: 25181-66-2[2]

Chemical Structure:

Canonical SMILES: Cc1ccc(c(c1)Br)OCC(=O)O[1]

InChI Key: SIAQBSDQFZWINQ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes available predicted and analogous compound data. Researchers should verify these properties through experimentation.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | Calculated |

| XlogP (Predicted) | 2.4 | PubChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Slightly soluble in water. | Inferred from precursor[3] |

Spectroscopic Data (Predicted and Analogous)

No experimental spectra for this compound have been identified in the reviewed literature. The following information is based on predictions and data from analogous compounds.

Mass Spectrometry (Predicted): The predicted collision cross section (CCS) values for various adducts of the molecule have been calculated.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 244.98079 | 142.2 |

| [M+Na]⁺ | 266.96273 | 153.8 |

| [M-H]⁻ | 242.96623 | 147.6 |

¹H NMR Spectroscopy (Predicted Chemical Shifts): Based on the structure, the following proton signals are expected:

-

A singlet for the methyl group protons (~2.3 ppm).

-

A singlet for the methylene protons of the acetic acid moiety (~4.7 ppm).

-

Signals in the aromatic region (6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

-

A broad singlet for the carboxylic acid proton (>10 ppm).

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

-

A signal for the methyl carbon (~20 ppm).

-

A signal for the methylene carbon (~65 ppm).

-

Signals in the aromatic region (110-155 ppm) for the six carbons of the benzene ring.

-

A signal for the carbonyl carbon of the carboxylic acid (~170 ppm).

Infrared (IR) Spectroscopy (Predicted Absorptions): Based on the functional groups present, the following characteristic IR absorption bands are expected:

-

Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

-

C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C-O-C stretch from the ether linkage (1250-1000 cm⁻¹).

-

C-Br stretch (600-500 cm⁻¹).

-

Aromatic C=C stretches (1600-1450 cm⁻¹).

Synthesis

This compound is synthesized via a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this specific synthesis, the phenoxide of 2-bromo-4-methylphenol acts as the nucleophile, and a haloacetic acid, such as chloroacetic acid, serves as the electrophile.

Experimental Protocol: A Generalized Two-Step Synthesis

This protocol is based on established procedures for the synthesis of analogous phenoxyacetic acids.[4][5]

Step 1: Synthesis of the Precursor, 2-Bromo-4-methylphenol

The starting material, 2-bromo-4-methylphenol, can be synthesized by the bromination of p-cresol (4-methylphenol).

-

Materials: p-cresol, a suitable solvent (e.g., dichloromethane, chloroform, or ethylene dichloride), and bromine.

-

Procedure:

-

Dissolve p-cresol in the chosen solvent and cool the solution to a low temperature (-20 to -5 °C).

-

Slowly add a solution of bromine in the same solvent to the cooled p-cresol solution with constant stirring. The molar ratio of bromine to p-cresol should be approximately 1:1 to favor mono-bromination.

-

Maintain the low temperature throughout the addition.

-

After the addition is complete, allow the reaction to proceed at room temperature for a short period.

-

The resulting hydrogen bromide gas can be absorbed in water.

-

The crude product is obtained after the removal of the solvent under reduced pressure.

-

Purification of 2-bromo-4-methylphenol can be achieved by distillation.

-

Step 2: Williamson Ether Synthesis of this compound

-

Materials: 2-bromo-4-methylphenol, chloroacetic acid, a strong base (e.g., sodium hydroxide (NaOH) or potassium hydroxide (KOH)), water, and hydrochloric acid (HCl) for acidification.

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-methylphenol in an aqueous solution of the strong base (e.g., 30% NaOH). This deprotonates the phenol to form the more nucleophilic sodium 2-bromo-4-methylphenoxide.

-

Add chloroacetic acid to the solution.

-

Heat the reaction mixture to reflux (approximately 90-100°C) for 30-40 minutes with stirring.[5]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Acidify the solution by the dropwise addition of concentrated HCl until the solution is acidic (test with pH paper). This protonates the carboxylate to form the final product, which will precipitate out of the solution if its solubility is low.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

-

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce, its structural similarity to other phenoxyacetic acids suggests it likely functions as a synthetic auxin .

Auxin-like Activity: Phenoxyacetic acids are a well-known class of synthetic auxins, with prominent examples being 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA). These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but are often more potent and resistant to degradation within the plant. At high concentrations, synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventually, plant death. This makes them effective herbicides, particularly for broadleaf weeds.

Potential Signaling Pathway: The mechanism of action of auxin and synthetic auxins involves their perception by specific receptor proteins, primarily the F-box proteins of the TIR1/AFB family. The binding of an auxin to its receptor promotes the interaction of the receptor with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This cascade of events ultimately leads to the physiological responses associated with auxins.

Caption: Proposed auxin signaling pathway for this compound.

Conclusion

This compound is a halogenated phenoxyacetic acid derivative with potential applications as a synthetic auxin, likely possessing herbicidal properties. Its synthesis is achievable through a standard Williamson ether synthesis from readily available precursors. While detailed experimental data on its physicochemical and spectroscopic properties are not yet widely published, this guide provides a robust framework based on analogous compounds and established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in agrochemistry and other fields of chemical research.

References

An In-depth Technical Guide to the Synthesis of (2-Bromo-4-methylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Bromo-4-methylphenoxy)acetic acid, a key intermediate in the development of various chemical entities. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and chemical properties. The synthesis of this specific molecule primarily relies on the well-established Williamson ether synthesis, a robust and widely used method for forming ethers. This guide will focus on the synthesis of the target molecule, including the preparation of its key precursor, 2-Bromo-4-methylphenol.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct route to this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide from a haloacetic acid derivative by the phenoxide ion of 2-Bromo-4-methylphenol.[1]

The overall reaction is as follows:

This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[1][2] The choice of the haloacetic acid derivative can be either chloroacetic acid or bromoacetic acid, with the latter being more reactive. The reaction is often heated to ensure a reasonable reaction rate.[1]

Quantitative Data for Williamson Ether Synthesis

| Parameter | Value | Reference |

| Starting Phenol | 2-Bromo-4-methylphenol | - |

| Alkylating Agent | Chloroacetic Acid | [1] |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [1][2] |

| Solvent | Water or Ethanol/Water mixture | [1] |

| Temperature | 90-100 °C | [1] |

| Reaction Time | 30-60 minutes | [1] |

| Typical Yield | 70-95% (for analogous compounds) | [2] |

Detailed Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established methods for similar compounds.[1][2]

Materials:

-

2-Bromo-4-methylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve 2-Bromo-4-methylphenol in an aqueous solution of sodium hydroxide (approximately a 1.5 to 2-fold molar excess of NaOH). Gentle warming may be applied to facilitate dissolution.

-

Addition of Chloroacetic Acid: To the solution of the sodium 2-bromo-4-methylphenoxide, add a slight molar excess of chloroacetic acid.

-

Reaction: Heat the reaction mixture to 90-100 °C with stirring for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the solution with 6 M HCl until it is acidic to litmus paper. This will precipitate the crude this compound.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic layer with water and then extract the product into a saturated sodium bicarbonate solution.

-

Carefully acidify the bicarbonate solution with 6 M HCl to precipitate the purified product.

-

-

Purification: The precipitated solid can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water or an appropriate organic solvent.

Synthesis of the Precursor: 2-Bromo-4-methylphenol

The primary starting material, 2-Bromo-4-methylphenol, is synthesized by the bromination of p-cresol. This electrophilic aromatic substitution reaction must be carefully controlled to favor mono-bromination at the position ortho to the hydroxyl group.

Quantitative Data for the Synthesis of 2-Bromo-4-methylphenol

| Parameter | Value | Reference |

| Starting Material | p-Cresol | [3] |

| Brominating Agent | Bromine (Br₂) | [3] |

| Solvent | Chlorobenzene | [3] |

| Temperature | Room Temperature | [3] |

| **Molar Ratio (p-cresol:Br₂) ** | 1 : 1.05 | [3] |

| Reaction Time | 2.5 hours | [3] |

| Yield | ~95% | [3] |

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-methylphenol

The following protocol is based on a patented procedure for the synthesis of 2-Bromo-4-methylphenol.[3]

Materials:

-

p-Cresol

-

Bromine

-

Chlorobenzene

-

Dry air or nitrogen

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve p-cresol in chlorobenzene.

-

Bromination: Slowly add bromine to the p-cresol solution at room temperature over a period of 2 hours with continuous stirring. The reaction is exothermic and may require cooling to maintain the temperature.

-

Reaction Completion and HBr Removal: After the addition of bromine is complete, continue stirring for an additional 30 minutes. Subsequently, bubble dry air or nitrogen through the solution to remove the hydrogen bromide gas that is formed during the reaction. The pH of the solution should be monitored until it reaches 5-6.

-

Solvent Recovery and Purification: The chlorobenzene solvent can be recovered by distillation. The crude 2-Bromo-4-methylphenol is then purified by vacuum distillation.

Conclusion

The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a versatile and high-yielding reaction. The necessary precursor, 2-Bromo-4-methylphenol, can be efficiently prepared from p-cresol. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and purity for specific applications.

References

Physical and chemical characteristics of (2-Bromo-4-methylphenoxy)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of (2-Bromo-4-methylphenoxy)acetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a substituted phenoxyacetic acid derivative. Its core structure consists of a p-cresol (4-methylphenol) molecule substituted with a bromine atom at the ortho position to the hydroxyl group, with an acetic acid moiety linked via an ether bond.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (2-Methylphenoxy)acetic acid | (4-Methylphenoxy)acetic acid |

| CAS Number | 25181-66-2 | 1878-49-5 | 940-64-7 |

| Molecular Formula | C₉H₉BrO₃[1] | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 245.07 g/mol | 166.17 g/mol | 166.17 g/mol |

| Monoisotopic Mass | 243.97351 Da[1] | 166.06299 Da | 166.06299 Da |

| Melting Point | Data not available | 152-156 °C | 140-142 °C |

| Boiling Point | Data not available | >150 °C | 297.2 °C |

| Solubility | Data not available | Slightly soluble in acetonitrile and DMSO | Soluble in methanol |

| pKa | Data not available | 3.227 (at 25 °C) | 3.215 (at 25 °C) |

| XlogP (Predicted) | 2.4[1] | 1.98 | 1.9 |

Synthesis and Spectroscopic Analysis

While experimental spectral data for this compound is not publicly available, predicted mass spectrometry data for various adducts have been calculated.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct | m/z |

| [M+H]⁺ | 244.98079 |

| [M+Na]⁺ | 266.96273 |

| [M-H]⁻ | 242.96623 |

| [M+NH₄]⁺ | 262.00733 |

| [M+K]⁺ | 282.93667 |

| [M+H-H₂O]⁺ | 226.97077 |

| [M+HCOO]⁻ | 288.97171 |

| [M+CH₃COO]⁻ | 302.98736 |

| [M+Na-2H]⁻ | 264.94818 |

| [M]⁺ | 243.97296 |

| [M]⁻ | 243.97406 |

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of related phenoxyacetic acids.

References

The Core Mechanism of (2-Bromo-4-methylphenoxy)acetic Acid as a Synthetic Auxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-methylphenoxy)acetic acid is a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). While specific quantitative data for this particular compound is not extensively available in public literature, its mechanism of action can be confidently inferred from its structural similarity to other well-characterized phenoxyacetic acid auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide elucidates the core molecular mechanism by which this compound is presumed to exert its effects, details the experimental protocols required for its characterization, and provides a framework for understanding its role in auxin signaling.

Introduction to Synthetic Auxins

Synthetic auxins are a cornerstone of plant cell biology research and have widespread applications in agriculture as herbicides and plant growth regulators. These molecules initiate a cascade of physiological responses, including cell elongation, division, and differentiation, by hijacking the plant's natural auxin signaling pathway. This compound, with its characteristic phenoxyacetic acid structure, is predicted to function as a potent mimic of IAA.

The Core Signaling Pathway

The primary mechanism of action for synthetic auxins like this compound involves the ubiquitin-proteasome pathway to regulate gene expression. The key players in this pathway are the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When a synthetic auxin such as this compound is introduced, it acts as a "molecular glue," binding to the TIR1 receptor and enhancing its affinity for the degron motif within the Aux/IAA proteins. This binding event leads to the polyubiquitination of the Aux/IAA repressor by the SCFTIR1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a suite of early auxin-responsive genes, ultimately leading to the observed physiological effects.

Caption: Figure 1: Core Auxin Signaling Pathway.

Quantitative Data

Table 1: Receptor Binding Affinity (Hypothetical)

| Compound | Receptor | Binding Affinity (Kd) | Method |

| This compound | TIR1/AFB | To be determined | Surface Plasmon Resonance |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | ~1 µM | In vitro binding assay |

| Indole-3-acetic acid (IAA) | TIR1 | ~35 nM | In vitro binding assay |

Table 2: Dose-Response for Root Elongation Inhibition (Illustrative)

| Compound | EC50 for Root Elongation Inhibition | Plant Species |

| This compound | To be determined | Arabidopsis thaliana |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~100 nM | Arabidopsis thaliana |

| Indole-3-acetic acid (IAA) | ~30 nM | Arabidopsis thaliana |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the auxin activity of this compound.

In Vitro TIR1/AFB - Aux/IAA Co-receptor Binding Assay

This assay quantitatively measures the binding affinity of the synthetic auxin to the TIR1/AFB receptor in the presence of an Aux/IAA protein.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and a specific Aux/IAA (e.g., IAA7) protein from E. coli or an insect cell system.

-

Assay Buffer Preparation: Prepare a binding buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20).

-

Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the purified TIR1/AFB and Aux/IAA proteins with the serially diluted synthetic auxin. Incubate at room temperature for 1 hour to allow binding to reach equilibrium.

-

Detection: Use a suitable detection method, such as Surface Plasmon Resonance (SPR) or a fluorescence-based thermal shift assay, to measure the binding interaction and calculate the dissociation constant (Kd).

Caption: Figure 2: Workflow for In Vitro Binding Assay.

Root Elongation Assay

This bioassay assesses the physiological effect of the synthetic auxin on plant growth.

Methodology:

-

Plant Material and Growth Conditions: Sterilize and stratify Arabidopsis thaliana seeds (Col-0 ecotype). Plate the seeds on Murashige and Skoog (MS) agar medium in square petri dishes.

-

Treatment Preparation: Prepare MS agar plates supplemented with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a solvent control.

-

Seedling Growth: Germinate and grow the seedlings vertically for 4-5 days under controlled light and temperature conditions.

-

Measurement: Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percent inhibition of root growth relative to the control for each concentration and determine the EC50 value.

Caption: Figure 3: Workflow for Root Elongation Assay.

Auxin-Responsive Gene Expression Analysis

This experiment measures the effect of the synthetic auxin on the transcription of early auxin-responsive genes.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7 days. Treat the seedlings with a specific concentration of this compound (e.g., 1 µM) or a solvent control for a short time course (e.g., 0, 30, 60, 120 minutes).

-

RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a standard protocol or commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for known early auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

-

Data Analysis: Calculate the relative fold change in gene expression for each treatment condition compared to the control using the ΔΔCt method.

Caption: Figure 4: Workflow for Gene Expression Analysis.

Conclusion

This compound is predicted to function as a classic synthetic auxin, engaging the TIR1/AFB co-receptor complex to induce the degradation of Aux/IAA repressors and subsequently activate auxin-responsive gene expression. While direct experimental data for this specific molecule is limited, the well-established mechanism of action for phenoxyacetic acid auxins provides a robust framework for understanding its biological activity. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of its quantitative effects on receptor binding, physiological responses, and gene regulation. Further research utilizing these methods will be crucial to fully elucidate the specific properties of this compound and its potential applications in research and development.

A Technical Guide to the Biological Activities of Novel Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry and agrochemistry, renowned for its versatility and significant biological effects. Initially recognized for its potent herbicidal properties, research has expanded to reveal a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological potential of novel phenoxyacetic acid derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and herbicidal activities. It serves as a comprehensive resource, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating complex pathways and workflows through standardized diagrams to facilitate further research and development in this promising area.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant area of investigation for phenoxyacetic acid derivatives is in the development of novel anti-inflammatory agents. Many of these compounds exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. Selective COX-2 inhibitors offer a promising therapeutic strategy by mitigating inflammation while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Mechanism of Action: COX-2 Signaling Pathway

Phenoxyacetic acid derivatives can selectively bind to the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins (like PGE-2), which are key mediators of inflammation, pain, and fever.[1][2] This targeted inhibition forms the basis of their anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of several novel phenoxyacetic acid derivatives.

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 5d | 0.08 ± 0.01 | >10 | >125 | [1][3] |

| 5e | 0.07 ± 0.01 | >10 | >142.8 | [1][3] |

| 5f | 0.06 ± 0.01 | >10 | >166.7 | [1][3] |

| 7b | 0.07 - 0.09 | >10 | >111.1 | [1][4] |

| 10c | 0.09 ± 0.01 | >10 | >111.1 | [1][3] |

| 6a | 0.03 | 10.96 | 365.4 | [5] |

| 6c | 0.03 | 5.90 | 196.9 | [5] |

| Celecoxib | 0.05 ± 0.02 | 14.93 | 298.6 | [1] |

| Mefenamic Acid | 1.98 ± 0.02 | 1.12 | 0.56 | [1] |

Experimental Protocols

This assay determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared and stored according to the manufacturer's instructions.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (like glutathione) is prepared.

-

Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

-

Quantification: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][3]

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Male Wistar rats (or a similar model) are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into groups: a control group, a reference drug group (e.g., celecoxib), and test compound groups.

-

Baseline Measurement: The initial volume or thickness of each rat's hind paw is measured using a plethysmometer or digital calipers.

-

Compound Administration: The test compounds and reference drug are administered orally or intraperitoneally at a predetermined dose one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Inflammation: A 1% solution of carrageenan is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Paw volume/thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[1][3][4]

Anticancer Activity

Novel phenoxyacetic acid derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanisms of action are diverse, including the induction of apoptosis through the inhibition of key signaling proteins like PARP-1 and the modulation of pathways such as PI3K/Akt.[6][7][8][9]

Mechanism of Action: Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Certain phenoxyacetic acid derivatives have been designed as allosteric inhibitors of Akt, binding to a site distinct from the active site to prevent its activation. This leads to the downstream deactivation of pro-survival signals, ultimately triggering apoptosis in cancer cells.[7]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity (IC₅₀) | Reference Drug (IC₅₀) | Reference |

| Compound I | HepG2 (Liver) | 1.43 µM | 5-FU (5.32 µM) | [8][9] |

| Compound I | MCF-7 (Breast) | 7.43 µM | - | [8] |

| Compound II | HepG2 (Liver) | 6.52 µM | 5-FU (5.32 µM) | [9] |

| L8 | HCT116 (Colon) | Not specified (Kd = 2.07 µM for Akt) | MK2206 | [7] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194±0.09 µg/ml | Cisplatin (0.236 µg/ml) | [6] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.[10]

Antimicrobial and Antifungal Activity

Phenoxyacetic acid derivatives have also been explored for their potential as antimicrobial agents, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][11] Some derivatives have shown particularly promising results against Mycobacterium tuberculosis, including isoniazid-resistant strains.[12]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | Activity (MIC) | Reference Drug | Reference |

| 3f | M. tuberculosis H37Rv (MTB) | 0.06 µg/mL | - | [12] |

| 3f | INH-resistant M. tuberculosis | 0.06 µg/mL | - | [12] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | 20 mm inhibition zone | Septonex (17 mm) | [6] |

Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5x10⁵ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: A positive control (broth + inoculum, no compound) and a negative control (broth only) are included. A reference antibiotic (e.g., ampicillin) is also tested.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][11]

Herbicidal Activity

The original and most well-known application of phenoxyacetic acids is as herbicides. Novel derivatives continue to be developed to improve efficacy, broaden the spectrum of weed control, and enhance environmental safety profiles.[13][14]

Quantitative Data: Herbicidal Activity

| Compound | Target Weed Species | Activity (IC₅₀ in mmol L⁻¹) | Reference |

| 6b | Brassica campestris (root) | ~0.0002 | [13] |

| 6c | Brassica campestris (shoot) | ~0.0002 | [13] |

| 6c | Rice (root) | 0.000085 | [13] |

Experimental Protocol

-

Preparation: Test compounds are dissolved to create a series of concentrations. Seeds of target weed species (e.g., Lolium multiflorum, Brassica campestris) are selected for uniformity.

-

Assay Setup: A specified number of seeds are placed on filter paper in petri dishes.

-

Treatment: A fixed volume of each test solution concentration is added to the respective petri dishes. A control group with only the solvent is included.

-

Incubation: The dishes are sealed and incubated in a growth chamber with controlled light, temperature, and humidity for a period of 7-14 days.

-

Measurement: After incubation, the germination rate, root length, and shoot length are measured for each seedling.

-

Data Analysis: The percentage of inhibition for each parameter is calculated relative to the control group. IC₅₀ values are determined by plotting inhibition against concentration.[13]

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of these derivatives often starts from a substituted phenol, which undergoes a multi-step reaction to yield the final product. A common route involves the synthesis of a hydrazide intermediate, which can then be further modified.[15][16]

General Synthesis Workflow

Experimental Protocol

-

Synthesis of Ethyl Ester: A mixture of a substituted phenol (1 eq.), ethyl bromoacetate (1.5 eq.), and anhydrous potassium carbonate (1.5 eq.) in dry acetone is refluxed for 8-10 hours. After cooling, the solvent is evaporated, and the residue is treated with cold water and extracted with a suitable organic solvent (e.g., ether). The organic layer is dried and concentrated to yield the ethyl ester derivative.[15]

-

Synthesis of Acid Hydrazide: The ester derivative (1 eq.) is dissolved in ethanol, and hydrazine hydrate (1.5 eq.) is added. The mixture is stirred at room temperature for several hours (e.g., 7 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting precipitate is filtered, washed, and dried to give the phenoxyacetic acid hydrazide.[15][16]

-

Synthesis of Final Derivative: The phenoxyacetic acid hydrazide (1 eq.) is reacted with a selected aldehyde, ketone, or carboxylic acid under appropriate conditions (e.g., refluxing in ethanol with a catalytic amount of acetic acid for aldehydes) to form the final Schiff base or other derivative. The product is then purified by recrystallization.[1][3]

Conclusion

Phenoxyacetic acid derivatives represent a remarkably versatile and pharmacologically significant class of compounds. While their historical importance as herbicides is undisputed, the ongoing discovery of potent anti-inflammatory, anticancer, and antimicrobial activities underscores their vast therapeutic potential. The data and standardized protocols compiled in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon. Future work focusing on optimizing structure-activity relationships, elucidating detailed mechanisms of action, and improving pharmacokinetic profiles will be crucial in translating the promise of this chemical scaffold into novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for (2-Bromo-4-methylphenoxy)acetic acid (NMR, IR, Mass Spec)

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for (2-Bromo-4-methylphenoxy)acetic acid could not be located at the time of this writing. To fulfill the detailed requirements of this guide and to illustrate the principles of spectroscopic data interpretation, the closely related analogue, (2-Methylphenoxy)acetic acid , will be used as the subject of the following analysis. The interpretation and data presented herein pertain to this analogue.

Introduction

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules in pharmaceutical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. This guide provides an in-depth interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for (2-Methylphenoxy)acetic acid, offering a comprehensive overview for researchers and scientists.

Data Presentation

The quantitative spectroscopic data for (2-Methylphenoxy)acetic acid is summarized in the tables below for clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for (2-Methylphenoxy)acetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.5 (broad s) | Singlet (broad) | 1H | - | -COOH |

| 7.18 (m) | Multiplet | 1H | - | Ar-H |

| 7.12 (m) | Multiplet | 1H | - | Ar-H |

| 6.88 (m) | Multiplet | 2H | - | Ar-H |

| 4.65 (s) | Singlet | 2H | - | -O-CH₂- |

| 2.25 (s) | Singlet | 3H | - | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for (2-Methylphenoxy)acetic acid

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | -COOH |

| 155.0 | Ar-C-O |

| 131.0 | Ar-C |

| 127.0 | Ar-C |

| 126.5 | Ar-C-CH₃ |

| 121.0 | Ar-C |

| 112.0 | Ar-C |

| 67.5 | -O-CH₂- |

| 16.0 | Ar-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data for (2-Methylphenoxy)acetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1495 | Medium | C=C stretch (Aromatic) |

| 1240, 1050 | Strong | C-O stretch |

| 3050 | Medium | =C-H stretch (Aromatic) |

| 2950 | Medium | -C-H stretch (Aliphatic) |

Table 4: Mass Spectrometry (MS) Data for (2-Methylphenoxy)acetic acid

| m/z | Relative Intensity (%) | Assignment |

| 166 | 45 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - COOH - H]⁺ or [CH₃C₆H₄O]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Spectroscopic Interpretation and Structural Elucidation

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides valuable information about the number and types of protons and their connectivity.

-

-COOH Proton (δ 10.5): The broad singlet at a downfield chemical shift of approximately 10.5 ppm is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (δ 6.88-7.18): The complex multiplets in the aromatic region (around 6.88-7.18 ppm) correspond to the four protons on the benzene ring. The overlapping signals suggest a substituted aromatic system.

-

Methylene Protons (δ 4.65): The singlet at 4.65 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group flanked by the ether oxygen and the carbonyl group. Its singlet nature indicates no adjacent protons.

-

Methyl Protons (δ 2.25): The singlet at 2.25 ppm, with an integration of three protons, is characteristic of a methyl (-CH₃) group attached to the aromatic ring.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (δ 172.5): The signal at the lowest field (172.5 ppm) is characteristic of a carboxylic acid carbonyl carbon.

-

Aromatic Carbons (δ 112.0-155.0): The six signals in the range of 112.0 to 155.0 ppm correspond to the six carbons of the benzene ring. The carbon attached to the ether oxygen (Ar-C-O) is the most downfield of these due to the deshielding effect of the oxygen atom.

-

Methylene Carbon (δ 67.5): The peak at 67.5 ppm is assigned to the methylene carbon (-O-CH₂-).

-

Methyl Carbon (δ 16.0): The upfield signal at 16.0 ppm corresponds to the methyl carbon (Ar-CH₃).

Infrared (IR) Spectrum Interpretation

The IR spectrum is instrumental in identifying the functional groups present.

-

O-H Stretch (3300-2500 cm⁻¹): The very broad and strong absorption in this region is a definitive indication of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretch (1700 cm⁻¹): The strong, sharp peak at 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a carboxylic acid.

-

C=C Aromatic Stretches (1600, 1495 cm⁻¹): The absorptions in this region are typical for carbon-carbon double bond stretching within an aromatic ring.

-

C-O Stretches (1240, 1050 cm⁻¹): These strong bands are attributed to the C-O stretching vibrations of the ether and carboxylic acid functionalities.

-

Aromatic and Aliphatic C-H Stretches (3050, 2950 cm⁻¹): The peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl and methylene C-H bonds.

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and information about the molecule's fragmentation.

-

Molecular Ion Peak ([M]⁺, m/z 166): The peak at m/z 166 corresponds to the molecular weight of (2-Methylphenoxy)acetic acid, confirming its molecular formula as C₉H₁₀O₃.

-

Base Peak (m/z 107): The most intense peak in the spectrum (the base peak) at m/z 107 likely results from the loss of the carboxymethyl group (-CH₂COOH) or a related fragmentation, leading to the stable [CH₃C₆H₄O]⁺ fragment.

-

Other Fragment Ions (m/z 91, 77): The peak at m/z 91 is likely the tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group. The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), resulting from further fragmentation.

Visualizations

Caption: Logical workflow for spectroscopic data interpretation.

Caption: Mass spectral fragmentation of (2-Methylphenoxy)acetic acid.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation of organic molecules. Through the systematic interpretation of the data obtained from each technique, the structure of (2-Methylphenoxy)acetic acid can be confidently determined. This guide outlines the typical data expected and the logical processes involved in its interpretation, serving as a valuable resource for researchers in the field of drug development and chemical sciences.

References

CAS Number and molecular formula for (2-Bromo-4-methylphenoxy)acetic acid

An In-depth Technical Guide on (2-Bromo-4-methylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the phenoxyacetic acid class. While specific research on this particular molecule is limited in publicly available literature, the broader family of phenoxyacetic acid derivatives has been a subject of scientific interest due to their diverse biological activities. This guide provides the core chemical information for this compound and contextualizes its potential applications and research avenues based on the known properties of related compounds.

Core Compound Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 25181-66-2[1] |

| Molecular Formula | C9H9BrO3[1] |

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented. However, based on its structure and data from commercial suppliers, the following information can be presented.

| Property | Value | Source |

| Linear Formula | C9H9BrO3 | Sigma-Aldrich[1] |

| Purity | Often supplied for early discovery research without extensive analytical data. | Sigma-Aldrich[1] |

Note: Researchers are advised to confirm the identity and purity of the compound through their own analytical methods.

Potential Research Applications and Biological Context

While specific studies on this compound are scarce, the phenoxyacetic acid scaffold is a well-established pharmacophore and functional motif in various fields.

-

Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[2] Their mechanism of action often involves mimicking plant hormones, leading to uncontrolled growth and eventual death of the target plant.

-

Antimicrobial Properties: Various derivatives of phenoxyacetic acid have been investigated for their potential as antimicrobial agents against both bacteria and fungi.[2] The presence and position of halogen atoms, such as bromine, on the phenyl ring can significantly influence this activity.[2]

-

Anti-inflammatory Effects: More complex derivatives of phenoxyacetic acid have been synthesized and evaluated as potential anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2).

It is important to note that while these applications are established for the broader class of compounds, the specific biological activity of this compound requires dedicated experimental investigation.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, a general protocol for the synthesis of phenoxyacetic acid derivatives is provided below. This methodology is based on common synthetic routes for this class of compounds.

General Synthesis of Phenoxyacetic Acid Derivatives

This procedure outlines a typical Williamson ether synthesis followed by hydrolysis.

-

Reaction Setup: A solution of the corresponding phenol (in this case, 2-Bromo-4-methylphenol) is prepared in a suitable solvent such as ethanol or acetone.

-

Deprotonation: A base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Alkylation: An alkylating agent, typically ethyl bromoacetate or chloroacetic acid, is added to the reaction mixture. The mixture is then heated under reflux for several hours to facilitate the formation of the ether linkage.

-

Hydrolysis (if starting with an ester): If an ester like ethyl bromoacetate was used, the resulting ester is hydrolyzed to the carboxylic acid by adding a strong base (e.g., sodium hydroxide) and heating, followed by acidification.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent system.

Visualizations

Diagram of General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing phenoxyacetic acid derivatives.

References

The Dawn of a New Era in Selective Weed Control: A Technical Review of the Discovery of Substituted Phenoxyacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of substituted phenoxyacetic acids in the early 1940s marked a pivotal moment in agricultural science and chemical biology, ushering in the age of selective herbicides. Prior to this, weed control was a labor-intensive and often inefficient process. The realization that these synthetic compounds could mimic the natural plant hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf plants while leaving grasses largely unharmed, revolutionized agriculture and laid the groundwork for modern herbicide development. This technical guide provides an in-depth review of the seminal discoveries in this field, focusing on the initial synthesis, structure-activity relationship studies, and the elucidation of the mechanism of action of these groundbreaking compounds.

The Pioneering Syntheses: The Birth of a Herbicide

The journey to the first commercially successful selective herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), was marked by independent and concurrent research efforts in both the United Kingdom and the United States.

Initial Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

Materials:

-

2,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Appropriate glassware (e.g., round-bottom flask, condenser, beaker)

-

Heating source (e.g., heating mantle)

-

Stirring apparatus

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask.

-

2,4-Dichlorophenol is added to the sodium hydroxide solution to form sodium 2,4-dichlorophenoxide.

-

A solution of chloroacetic acid, also neutralized with sodium hydroxide to form sodium chloroacetate, is then added to the flask.

-

The reaction mixture is heated under reflux for a specified period to facilitate the condensation reaction.

-

After cooling, the reaction mixture is acidified with hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of 2,4-dichlorophenoxyacetic acid.

-

The crude 2,4-D is then collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization.

Early Investigations into Biological Activity and Structure-Activity Relationships

The groundbreaking work that systematically investigated the relationship between the chemical structure of substituted phenoxyacetic acids and their biological activity as plant growth regulators was conducted by P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute in 1942. Their research laid the foundation for the rational design of herbicides.

Key Findings from Zimmerman and Hitchcock (1942)

-

The Carboxylic Acid Group is Essential: The presence of the acetic acid side chain was found to be critical for activity.

-

Substitution on the Phenoxy Ring Modulates Activity: The type, number, and position of substituents on the aromatic ring significantly influenced the biological response. Halogen substitutions, particularly chlorine, were found to be highly effective.

-

Positional Isomerism is Critical: The relative positions of the substituents on the phenoxy ring were crucial for activity. For instance, 2,4-disubstitution was found to be particularly potent.

Table 1: Summary of Structure-Activity Relationships for Substituted Phenoxyacetic Acids (Based on Zimmerman and Hitchcock, 1942)

| Substitution Pattern | Relative Activity (Qualitative) | Notes |

| Unsubstituted Phenoxyacetic Acid | Low | Baseline activity. |

| Monochloro-substitution | Moderate | Position of the chlorine atom influences activity. |

| Dichloro-substitution (e.g., 2,4-D) | High | 2,4- and 2,5-isomers are highly active. |

| Trichloro-substitution (e.g., 2,4,5-T) | High | 2,4,5-trichlorophenoxyacetic acid is also a potent auxin mimic. |

| Methyl-substitution (e.g., MCPA) | Moderate to High | The position of the methyl group is important. |

Experimental Protocols for Assessing Plant Growth Regulator Activity (circa 1940s)

The bioassays used in the 1940s to evaluate the activity of these compounds were primarily whole-plant or organ-level assays.

Tomato Plant Assay:

-

Objective: To observe formative effects such as epinasty, stem curvature, and adventitious root formation.

-

Procedure:

-

Young tomato plants of a uniform size and developmental stage were used.

-

The test compound was typically dissolved in a suitable solvent (e.g., ethanol) and then diluted with water to the desired concentration. A wetting agent was often added.

-

The solution was applied to the plant as a spray or by applying it in a lanolin paste to a specific part of the plant, such as a leaf petiole.

-

Plants were observed over several days for responses. The degree of epinasty and stem curvature was often recorded qualitatively or semi-quantitatively (e.g., on a scale of 0 to 5).

-

Bean Curvature Test:

-

Objective: To quantify cell elongation activity.

-

Procedure:

-

Etiolated (dark-grown) bean seedlings were used.

-

The test compound in a lanolin paste was applied unilaterally to one side of the stem.

-

The degree of curvature of the stem away from the side of application was measured after a set period. This curvature is a result of the compound stimulating cell elongation on the treated side.

-

The Dawn of Selective Herbicidal Action

While Zimmerman and Hitchcock focused on the growth-regulating properties, it was the work of W.G. Templeman and W.A. Sexton in the United Kingdom that specifically highlighted the potential of substituted phenoxyacetic acids as selective herbicides. Their research, conducted during World War II and published in 1945, demonstrated that certain phenoxyacetic acids could kill broadleaf weeds in cereal crops without harming the crop itself.

Key Findings of Templeman and Sexton (1945)

Templeman and Sexton's experiments showed that compounds like 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-D were highly effective at controlling common agricultural weeds.

Experimental Protocol: Field Trials for Selective Weed Control

-

Objective: To assess the efficacy of substituted phenoxyacetic acids in selectively killing weeds in a crop setting.

-

Procedure:

-

Field plots of cereal crops (e.g., oats, wheat) naturally infested with broadleaf weeds were selected.

-

Aqueous solutions of the test compounds were prepared at various concentrations.

-

The solutions were applied to the plots using a sprayer at a specified volume per unit area.

-

Control plots were left untreated or sprayed with water only.

-

After a period of several weeks, the plots were visually assessed for weed control and crop health. The percentage of weed kill and any signs of crop damage were recorded.

-

Mechanism of Action: Mimicking a Natural Hormone

Substituted phenoxyacetic acids exert their herbicidal effect by acting as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. At the high concentrations applied for herbicidal purposes, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to a cascade of events that result in uncontrolled and disorganized growth, and ultimately, death.

The Auxin Signaling Pathway

The molecular mechanism of auxin action involves a complex signaling pathway that leads to changes in gene expression.

Caption: The auxin signaling pathway leading to gene expression.

Logical Flow of Auxin Mimicry:

References

A Comprehensive Technical Guide on the Predicted Molecular Properties and Computational Analysis of (2-Bromo-4-methylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-methylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, presents a scaffold of interest for potential applications in medicinal chemistry and materials science. This technical guide provides a detailed overview of the predicted molecular properties and a systematic computational analysis of this compound. While experimental data for this specific molecule is scarce, this document leverages established computational methodologies and data from analogous structures to offer a predictive profile. This includes Density Functional Theory (DFT) calculations for geometric and electronic properties, molecular docking considerations for biological target interactions, and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate its drug-likeness. The methodologies are presented in detail to allow for replication and further investigation. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Introduction

Phenoxyacetic acids and their derivatives are a well-established class of organic compounds with a broad spectrum of biological activities, including herbicidal, pesticidal, and therapeutic properties.[1][2] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of their physicochemical and biological characteristics. The subject of this guide, this compound, with its bromine and methyl substitutions, offers a unique electronic and steric profile that warrants computational investigation to predict its potential as a bioactive molecule. This document outlines a comprehensive in-silico analysis to elucidate its molecular structure, electronic properties, and potential as a drug candidate.

Molecular Structure and Physicochemical Properties

The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure and fundamental physicochemical properties.

Molecular Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 25181-66-2 | [3] |

| Molecular Formula | C9H9BrO3 | [4] |

| Molecular Weight | 245.07 g/mol | [5] |

| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)O)Br | [4] |

| InChI | InChI=1S/C9H9BrO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | [4] |

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These are crucial for understanding the compound's behavior in biological systems.

| Property | Predicted Value | Significance |

| XlogP | 2.4 | Indicates good lipophilicity for membrane permeability.[4] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 |

Computational Chemistry Analysis

Computational chemistry provides deep insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a powerful method for these investigations.[6][7]

Geometric Optimization

The initial step in DFT analysis is to determine the molecule's lowest energy conformation.

Experimental Protocol: Geometry Optimization using DFT

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[6]

-

Basis Set: A high-level basis set, for instance, 6-311++G(d,p), is recommended for accurate results.[6]

-

Procedure:

-

The initial structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

-

The input file for the quantum chemistry software is prepared, specifying the DFT method, basis set, and the "Opt" keyword for geometry optimization.

-

The calculation is run, and the output file is analyzed to confirm that a stationary point on the potential energy surface has been reached (i.e., no imaginary frequencies).

-

-

Output: The optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be calculated.

Predicted Geometrical Parameters (Representative Data)

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.91 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| C-O-C Bond Angle | ~118° |

| O-C=O Bond Angle | ~125° |

Note: These are representative values based on similar structures in the literature.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.

Predicted FMO Properties

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Relates to electron-donating ability. |

| LUMO Energy | -1.2 | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability. |

Note: These are representative values.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface visualizes the charge distribution on a molecule, identifying electrophilic and nucleophilic sites.

Experimental Protocol: MEP Surface Generation

-

Software: Gaussian, ORCA, or a visualization software like GaussView or Avogadro.

-

Procedure:

-

Perform a single-point energy calculation using the optimized geometry from the previous step.

-

Use the output of this calculation to generate the MEP surface.

-

-

Interpretation:

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the carboxyl oxygen atoms).

-

Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack (e.g., around the acidic hydrogen).

-

Green regions: Represent neutral potential.

-

Predicted Biological Activity and Drug-Likeness

In-silico methods are invaluable for the early-stage assessment of a compound's potential as a drug.[8][9]

Lipinski's Rule of Five

Lipinski's Rule of Five helps to predict the oral bioavailability of a drug candidate.

| Rule | Predicted Value for this compound | Compliance |

| Molecular Weight < 500 Da | 245.07 Da | Yes |

| LogP < 5 | 2.4 | Yes |

| Hydrogen Bond Donors < 5 | 1 | Yes |

| Hydrogen Bond Acceptors < 10 | 3 | Yes |

The compound complies with all of Lipinski's rules, suggesting it has the potential for good oral bioavailability.[2]

ADMET Prediction

ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are critical for drug development. These can be predicted using various QSAR models and online tools.[10][11]

Experimental Protocol: In-Silico ADMET Prediction

-

Tools: SwissADME, PreADMET, or similar web-based or standalone software.[11]

-

Input: The SMILES string or a 2D structure of the molecule.

-

Procedure:

-

Submit the molecular information to the prediction server.

-

The software will calculate a range of ADMET-related properties based on its internal models.

-

-

Output: A report containing predictions for properties like Caco-2 permeability, CYP450 inhibition, plasma protein binding, and potential toxicity alerts.

Predicted ADMET Properties (Conceptual)

| Parameter | Predicted Outcome | Implication for Drug Development |

| Caco-2 Permeability | High | Good intestinal absorption. |

| Human Intestinal Absorption | High | Likely well-absorbed orally. |

| P-glycoprotein Substrate | No | Less susceptible to efflux pumps. |

| CYP1A2 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity. |

Note: These are conceptual predictions and require experimental validation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][13][14] This is crucial for understanding the potential mechanism of action.

Experimental Protocol: Molecular Docking

-

Software: AutoDock, GOLD, Glide, or similar docking software.[15]

-

Preparation:

-

Ligand: The 3D structure of this compound is prepared (energy minimized).

-

Receptor: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

-

Procedure:

-

Define the binding site (grid box) on the receptor.

-

Run the docking simulation, which will generate multiple binding poses.

-

-

Analysis:

-

The poses are ranked based on a scoring function (e.g., binding energy).

-

The best-scoring pose is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.

-

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Analysis Workflow

Caption: Workflow for computational analysis.

Drug Discovery Funnel

Caption: Role of in-silico analysis in drug discovery.

Conclusion

This technical guide has outlined a comprehensive computational approach to characterizing this compound. Based on established methodologies and data from analogous compounds, it is predicted to have favorable drug-like properties, including good oral bioavailability and low toxicity risks. The provided protocols for DFT calculations, ADMET prediction, and molecular docking serve as a roadmap for researchers to further investigate this and other novel phenoxyacetic acid derivatives. While in-silico predictions are a powerful tool for initial assessment, experimental validation remains essential to confirm these findings and fully elucidate the compound's biological activity and therapeutic potential.

References

- 1. jetir.org [jetir.org]

- 2. pulsus.com [pulsus.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. digitalchemistry.ai [digitalchemistry.ai]

- 9. One moment, please... [pub.iapchem.org]

- 10. researchgate.net [researchgate.net]

- 11. phcogj.com [phcogj.com]

- 12. jspae.com [jspae.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]